

# Asundexian Demonstrates Superior Bleeding Profile Compared to Apixaban in Clinical Trials

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## Compound of Interest

Compound Name: Asundexian

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A comprehensive analysis of recent clinical trial data indicates that **Asundexian**, a novel oral Factor XIa (FXIa) inhibitor, is associated with a lower risk of bleeding events compared to the established direct oral anticoagulant (DOAC), apixaban. This finding is primarily supported by data from the PACIFIC-AF Phase 2 and the OCEANIC-AF Phase 3 clinical trials, which provide a direct comparison of the two antithrombotic agents.

**Asundexian** represents a new class of anticoagulants that target the intrinsic pathway of the coagulation cascade by selectively inhibiting Factor XIa.[1][2] This targeted mechanism is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant concern with current anticoagulants that broadly inhibit downstream clotting factors.[3][4] Apixaban, a direct Factor Xa inhibitor, acts on the common pathway of coagulation, which is crucial for both pathological thrombosis and normal hemostasis.[5][6][7][8] This difference in mechanism is believed to be the primary driver for the observed differences in bleeding outcomes.

## Comparative Analysis of Bleeding Events

Clinical trial data has consistently shown a favorable safety profile for **Asundexian** in terms of bleeding events when compared to apixaban.

The Phase 2 PACIFIC-AF trial provided the initial evidence for **Asundexian's** lower bleeding risk. In this study, patients with atrial fibrillation were randomized to receive either **Asundexian** (20 mg or 50 mg once daily) or apixaban (5 mg twice daily).[9][10] The primary outcome, a composite of major or clinically relevant non-major bleeding events according to the International Society on Thrombosis and Haemostasis (ISTH) criteria, was lower in the

**Asundexian** groups.[9][10] Specifically, the incidence proportion ratio for the primary outcome compared to apixaban was 0.50 for **Asundexian** 20 mg and 0.16 for **Asundexian** 50 mg.[11] When pooled, the **Asundexian** groups showed a significantly lower rate of these bleeding events.[10][11]

The subsequent and larger Phase 3 OCEANIC-AF trial further substantiated these findings.[12][13][14] Although the trial was prematurely terminated due to a higher incidence of ischemic stroke in the **Asundexian** arm, the data on bleeding events remained consistent with the Phase 2 results.[12][13][14] The trial demonstrated that major bleeding was significantly lower with **Asundexian** compared to apixaban.[13][15] Similarly, the composite of major or clinically relevant non-major bleeding was also lower in the **Asundexian** group.[13]

## Quantitative Data on Bleeding Events

The following table summarizes the key quantitative data on bleeding events from the PACIFIC-AF and OCEANIC-AF trials.

Clinical Trial	Treatment Arms	Primary Bleeding Outcome (ISTH Major or CRNM*)	Incidence Rate / Hazard Ratio
PACIFIC-AF (Phase 2)	Asundexian 20 mg	3 events	Incidence Proportion Ratio vs. Apixaban: 0.50 (90% CI, 0.14-1.68)[11]
	Asundexian 50 mg	1 event	Incidence Proportion Ratio vs. Apixaban: 0.16 (90% CI, 0.01-0.99)[11]
	Pooled Asundexian	4 events	Incidence Proportion Ratio vs. Apixaban: 0.33 (90% CI, 0.09-0.97)[10][11]
	Apixaban	6 events	-
OCEANIC-AF (Phase 3)	Asundexian 50 mg	1.1%	Hazard Ratio vs. Apixaban: 0.44 (95% CI, 0.34–0.57)[13]
	Apixaban	2.6%	-
Major Bleeding (Component of Primary Outcome)			
	Asundexian 50 mg	0.2%	Hazard Ratio vs. Apixaban: 0.32 (95% CI, 0.18–0.55)[13][15]
	Apixaban	0.7%	-

\*CRNM: Clinically Relevant Non-Major

## Experimental Protocols

The methodologies for the key comparative trials are detailed below to provide a comprehensive understanding of the data generation process.

## PACIFIC-AF Trial Protocol

The PACIFIC-AF trial was a Phase 2, randomized, double-blind, double-dummy, dose-finding study.<sup>[10]</sup>

- **Patient Population:** The trial enrolled patients aged 45 years or older with atrial fibrillation and an increased risk of stroke.<sup>[9]</sup>
- **Randomization and Blinding:** Participants were randomly assigned in a 1:1:1 ratio to receive either **Asundexian** 20 mg once daily, **Asundexian** 50 mg once daily, or apixaban 5 mg twice daily. The double-dummy design was used to maintain blinding due to the different dosing frequencies.<sup>[10]</sup>
- **Primary Outcome:** The primary endpoint was the composite of major or clinically relevant non-major bleeding, as defined by the ISTH criteria.<sup>[9][10]</sup>
- **Study Duration and Follow-up:** Patients were followed for a median of 12 weeks.

## OCEANIC-AF Trial Protocol

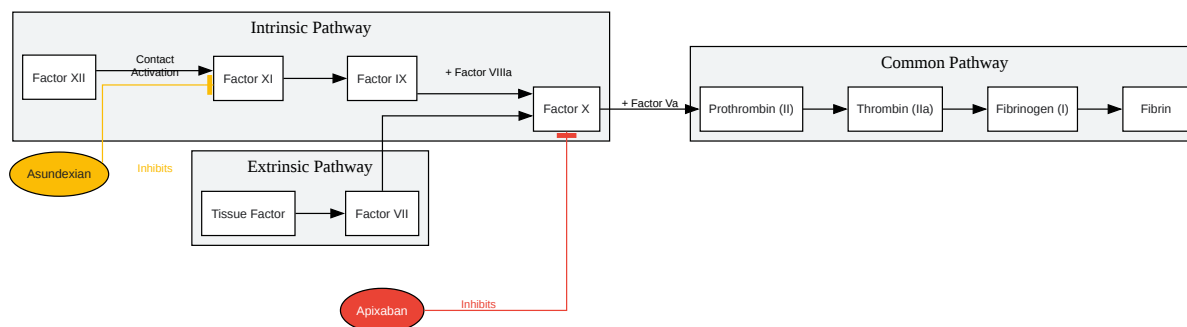
The OCEANIC-AF trial was a large-scale, international, multicenter, randomized, double-blind, double-dummy, active-controlled, event-driven Phase 3 study.<sup>[14][16]</sup>

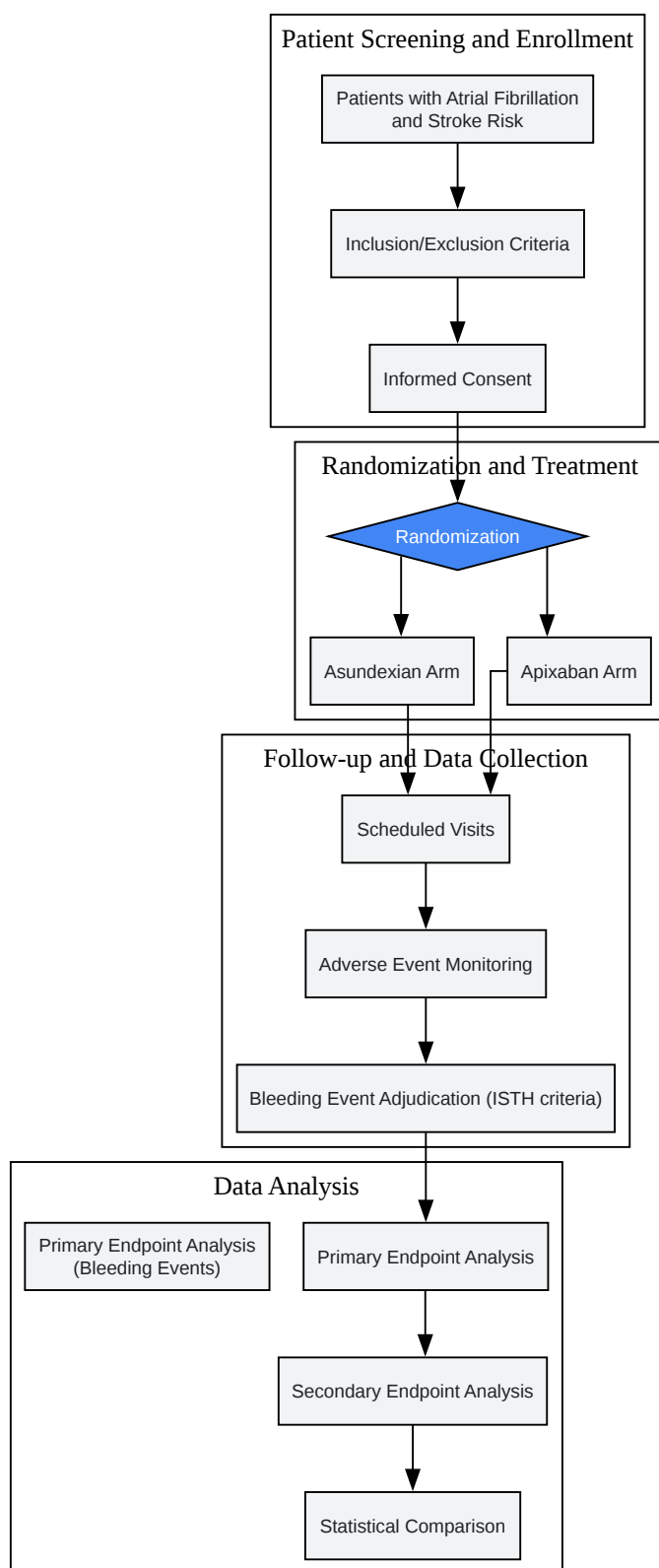
- **Patient Population:** The trial enrolled patients with atrial fibrillation who were at an increased risk for stroke.<sup>[14][16]</sup>
- **Randomization and Blinding:** Patients were randomized in a 1:1 ratio to receive either **Asundexian** 50 mg once daily or standard-of-care apixaban (5 mg or 2.5 mg twice daily). A double-dummy design was employed to ensure blinding.<sup>[14]</sup>
- **Primary Efficacy Outcome:** The primary efficacy endpoint was the time to first occurrence of stroke or systemic embolism.<sup>[14]</sup>
- **Primary Safety Outcome:** The primary safety endpoint was the incidence of major bleeding according to the ISTH definition.<sup>[14]</sup>

- Trial Status: The trial was stopped prematurely by the independent data monitoring committee due to a determination of inferior efficacy of **Asundexian** in preventing stroke compared to apixaban.[17]

## Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the clinical trial process, the following diagrams are provided.





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